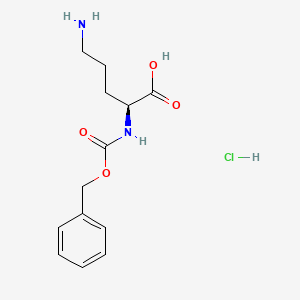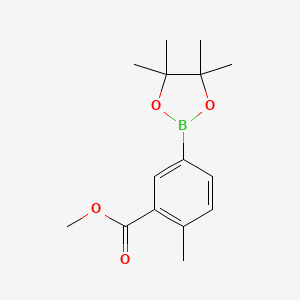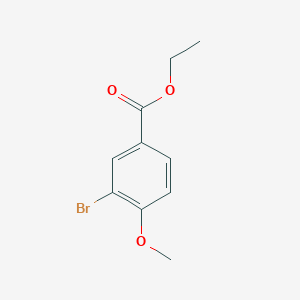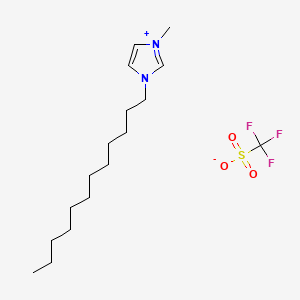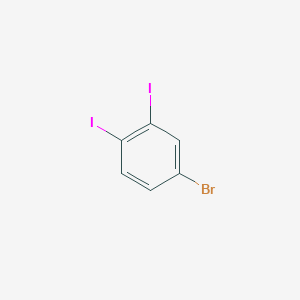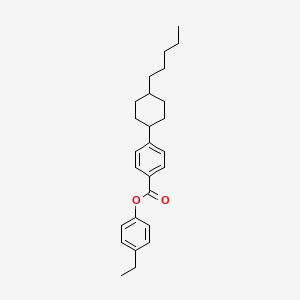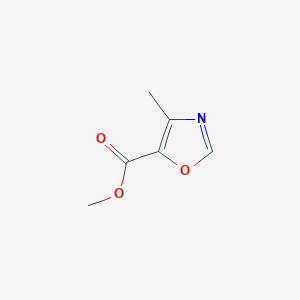
8-Hydroxyquinoléinate de lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Electron transport and hole blocking material in organic light emitting diodes (OLED).
Applications De Recherche Scientifique
Diodes organiques électroluminescentes (OLED)
8-Hydroxyquinoléinate de lithium (Liq) : est couramment utilisé comme matériau de couche d'injection d'électrons (EIL) dans les dispositifs électroniques organiques, en particulier les OLED. Une très fine couche (1-2 nm) de Liq est généralement nécessaire pour une injection d'électrons efficace de l'électrode vers la couche de transport d'électrons (ETL) .
Dispositifs photovoltaïques organiques en tandem (OPV)
La nano-intercouche de Liq est évaluée dans le cadre du système de couche d'interconnexion (ICL) Liq|Al|MoO3 pour produire des dispositifs OPV en tandem. Cette application met en évidence son rôle dans l'amélioration de l'efficacité des cellules solaires .
Études computationnelles
Des études computationnelles utilisant l'approche de la théorie de la fonctionnelle de la densité ont été menées sur Liq afin de comprendre ses propriétés en tant qu'injecteur d'électrons dans les OLED. Ces études comparent Liq avec d'autres dérivés de métaux alcalins tels que les quinoléinates de sodium et de potassium .
Mécanisme D'action
Target of Action
The primary target of 8-Hydroxyquinolinolato-lithium, also known as Liq, is the electron transport layer (ETL) in organic electronic devices, particularly organic light-emitting diodes (OLEDs) . The ETL is a crucial component of these devices, responsible for the transport of electrons from the electrode to the emissive layer .
Mode of Action
8-Hydroxyquinolinolato-lithium (Liq) interacts with its target, the ETL, through a process known as electron injection . This process involves the use of kinetic energy from evaporating metals such as aluminum (Al), silver (Ag), and calcium (Ca) to release lithium cations from Liq . These cations are then reduced to metallic lithium, which subsequently n-dopes the ETL . This doping process enhances the efficiency of electron injection from the electrode to the ETL .
Biochemical Pathways
The action of 8-Hydroxyquinolinolato-lithium (Liq) affects the electron transport pathway in OLEDs . By enhancing the efficiency of electron injection, Liq improves the overall performance of the device . This results in increased power conversion efficiencies and operational stability of the device .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in biological systems, in the context of 8-Hydroxyquinolinolato-lithium (Liq), we can discuss its properties in terms of its application in electronic devices. Liq is used in very thin layers (1-2 nm) for efficient electron injection . Its stability and effectiveness have been confirmed in various device structures .
Result of Action
The result of 8-Hydroxyquinolinolato-lithium’s (Liq) action is the enhanced operational stability of OLEDs . It has been reported that ultrathin Liq interlayers can greatly enhance the operational stability of light-emitting diodes . Furthermore, Liq has been found to be an effective cathode system towards general electron transport layer materials .
Action Environment
The action of 8-Hydroxyquinolinolato-lithium (Liq) is influenced by environmental factors. For instance, the thickness of the Liq layer and the conditions under which the devices are exposed can affect the performance of the devices . It has been found that Liq provides further stability, particularly to devices exposed to air .
Analyse Biochimique
Biochemical Properties
8-Hydroxyquinolinolato-lithium plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with electron transport layers (ETLs) in electronic devices, enhancing electron injection efficiency . The compound’s ability to release lithium ions upon interaction with metals like aluminum or silver further facilitates its role in biochemical processes . These interactions are primarily characterized by the release of lithium ions, which can subsequently participate in various biochemical pathways.
Cellular Effects
The effects of 8-Hydroxyquinolinolato-lithium on cellular processes are profound. It influences cell function by enhancing electron transport and injection, which is critical in devices like OLEDs and OPVs . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the electron flow within cells. The presence of lithium ions released from 8-Hydroxyquinolinolato-lithium can also impact cellular activities, potentially altering metabolic processes and gene regulation.
Molecular Mechanism
At the molecular level, 8-Hydroxyquinolinolato-lithium exerts its effects through binding interactions with biomolecules and metals. The compound’s mechanism involves the release of lithium ions upon interaction with metals during evaporation processes . These lithium ions can then n-dope the electron transport layer, enhancing electron injection efficiency . Additionally, the compound’s interaction with phenanthroline derivatives, such as 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) and 4,7-diphenyl-1,10-phenanthroline (Bphen), further elucidates its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyquinolinolato-lithium change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that incorporating 8-Hydroxyquinolinolato-lithium in devices can provide enhanced stability, particularly when exposed to air . The temporal effects also include the compound’s ability to maintain its electron injection efficiency over extended periods, ensuring the longevity of the devices it is used in.
Dosage Effects in Animal Models
The effects of 8-Hydroxyquinolinolato-lithium vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may not exhibit significant biochemical interactions . Understanding the threshold effects and the safe dosage range is crucial for its application in biochemical research and electronic devices.
Metabolic Pathways
8-Hydroxyquinolinolato-lithium is involved in various metabolic pathways, particularly those related to electron transport and injection. The compound interacts with enzymes and cofactors that facilitate electron flow within cells . These interactions can influence metabolic flux and metabolite levels, further highlighting the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 8-Hydroxyquinolinolato-lithium within cells and tissues are facilitated by its interactions with transporters and binding proteins . The compound’s ability to release lithium ions plays a significant role in its localization and accumulation within specific cellular compartments. This distribution is critical for its function in enhancing electron injection efficiency in electronic devices.
Subcellular Localization
8-Hydroxyquinolinolato-lithium exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within cells . This localization ensures that the compound can effectively participate in electron transport and injection processes, thereby enhancing the performance of electronic devices.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of compound 'Liq' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Benzene", "Ethylene", "Chlorine", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Methanol", "Hydrogen peroxide", "Sodium bicarbonate", "Acetic acid", "Sodium acetate", "Lithium aluminum hydride", "Diethyl ether" ], "Reaction": [ "Step 1: Chlorination of benzene with chlorine in the presence of a catalyst such as aluminum chloride to form chlorobenzene.", "Step 2: Ethylation of chlorobenzene with ethylene in the presence of a catalyst such as aluminum chloride to form ethylbenzene.", "Step 3: Oxidation of ethylbenzene to form ethylbenzene hydroperoxide using hydrogen peroxide and sulfuric acid.", "Step 4: Cleavage of ethylbenzene hydroperoxide to form acetophenone and benzaldehyde using sulfuric acid.", "Step 5: Reduction of benzaldehyde to benzyl alcohol using sodium borohydride.", "Step 6: Conversion of benzyl alcohol to benzyl chloride using thionyl chloride.", "Step 7: Reaction of benzyl chloride with lithium aluminum hydride in diethyl ether to form Liq.", "Step 8: Purification of Liq using methanol and sodium bicarbonate to remove impurities." ] } | |
Numéro CAS |
25387-93-3 |
Formule moléculaire |
C9H7LiNO |
Poids moléculaire |
152.1 g/mol |
Nom IUPAC |
lithium;quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.Li/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |
Clé InChI |
SKEDXQSRJSUMRP-UHFFFAOYSA-N |
SMILES |
[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
SMILES canonique |
[Li].C1=CC2=C(C(=C1)O)N=CC=C2 |
| 25387-93-3 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


